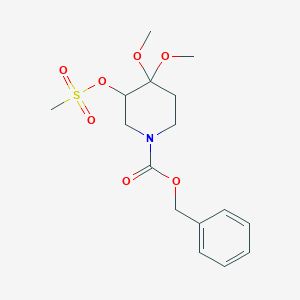

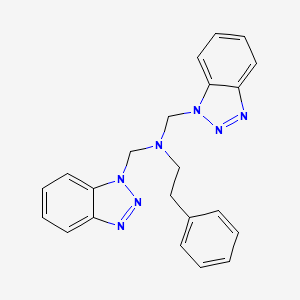

![molecular formula C11H9N5OS2 B2864898 N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,3-thiazole-4-carboxamide CAS No. 2097857-36-6](/img/structure/B2864898.png)

N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,3-thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,3-thiazole-4-carboxamide” is a compound that contains thiophene, 1,2,3-triazole, and thiazole moieties. Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . Thiazoles are also a significant class of heterocyclic compounds with diverse biological activities .

Molecular Structure Analysis

Thiazole is a five-membered heterocyclic compound which has a ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Aplicaciones Científicas De Investigación

Anticancer Activity

A study conducted by Gomha et al. (2017) developed a series of thiazole and 1,3,4-thiadiazole derivatives with the aim of evaluating their anticancer potential. These compounds were tested for their in vitro anticancer activity against Hepatocellular carcinoma cell line (HepG-2), demonstrating promising results, particularly for compounds with specific structural configurations, suggesting a potential application in cancer treatment. The structure-activity relationships highlighted the importance of the thiazole moiety for anticancer activity (Gomha et al., 2017).

Antimicrobial Activities

Another study by Babu et al. (2013) synthesized a series of tetrahydrobenzothiophene derivatives grafted with β-lactam and thiazolidine, showing significant antimicrobial activities against a panel of bacterial and fungal strains. This research underscores the potential use of thiazole derivatives in developing new antimicrobial agents (Babu et al., 2013).

Gelation Behavior

Yadav and Ballabh (2020) explored the synthesis of N-(thiazol-2-yl) benzamide derivatives to study their gelation behavior with ethanol/water and methanol/water mixtures. This work aimed to understand the role of methyl functionality and multiple non-covalent interactions in gelation, contributing to the field of supramolecular chemistry and material science (Yadav & Ballabh, 2020).

Copper-Catalyzed Intramolecular Cyclization

Wang et al. (2008) reported on the copper-catalyzed intramolecular cyclization of various substituted thioureas, leading to the synthesis of N-benzothiazol-2-yl-amides. This methodology presents a novel approach to constructing complex thiazole-containing molecules, highlighting the versatility of thiazole derivatives in organic synthesis (Wang et al., 2008).

Mannich Reaction in Heterocycle Synthesis

Dotsenko et al. (2019) summarized the outcomes of research focused on the synthesis of N-, S,N-, and Se,N-heterocycles through the Mannich reaction, utilizing acyclic and heterocyclic substrates derived from active methylene amides, thioamides, and selenoamides. This review highlights the broad applicability of the Mannich reaction in constructing various heterocyclic frameworks, including those containing thiazole units (Dotsenko et al., 2019).

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . They have shown diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been found to inhibit the growth of tumor cells .

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways . For instance, some thiazole derivatives have been found to inhibit the growth of tumor cells, suggesting that they may affect pathways related to cell proliferation and survival .

Pharmacokinetics

Thiazole derivatives are known to have diverse pharmacokinetic properties . For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives have been found to have various biological effects . For instance, some thiazole derivatives have been found to inhibit the growth of tumor cells .

Action Environment

The solubility of thiazole derivatives in various solvents suggests that their action and stability may be influenced by the solvent environment .

Propiedades

IUPAC Name |

N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5OS2/c17-11(9-6-18-7-13-9)12-4-8-5-16(15-14-8)10-2-1-3-19-10/h1-3,5-7H,4H2,(H,12,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXRUECYNVHQQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)N2C=C(N=N2)CNC(=O)C3=CSC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,3-thiazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

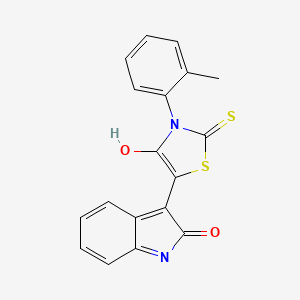

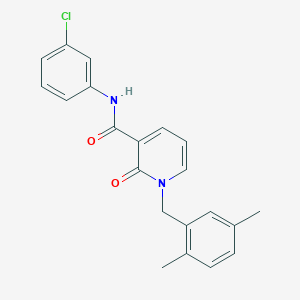

![1-(3-hydroxypropyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2864822.png)

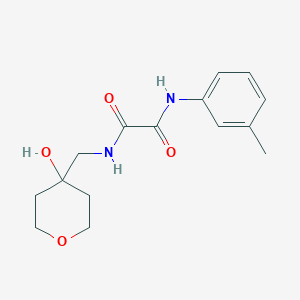

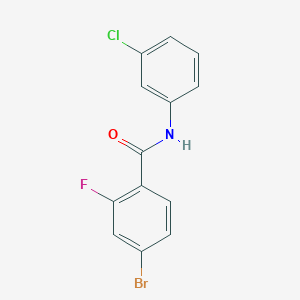

![4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2864824.png)

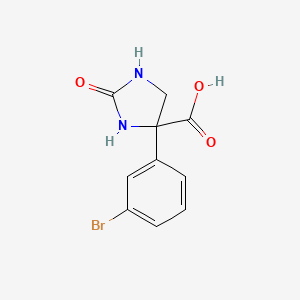

![1-[(4-ethoxyphenyl)sulfonyl]-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide](/img/structure/B2864826.png)

![1-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2864831.png)

![2-Chloro-6-ethoxy-3-[5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline](/img/structure/B2864834.png)

![8-(4-fluorophenyl)-N-isopentyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2864837.png)